molecular formula C11H13ClN2O B1435517 3-(2-Chlorophenyl)-4-methylpiperazin-2-one CAS No. 1803567-47-6

3-(2-Chlorophenyl)-4-methylpiperazin-2-one

Cat. No.: B1435517
CAS No.: 1803567-47-6
M. Wt: 224.68 g/mol
InChI Key: VQKGRAZSTPBGCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the steps involved in the synthesis process .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • A study by Barakat et al. (2020) discusses the one-pot synthesis of enaminones, including compounds related to 3-(2-Chlorophenyl)-4-methylpiperazin-2-one, highlighting their synthesis method and molecular characteristics through NMR and X-ray diffraction techniques. This research provides valuable insights into the chemical properties and potential applications of these compounds in various scientific fields (Barakat et al., 2020).

Antimicrobial and Antifungal Applications

  • Research by Biava et al. (2008) investigates derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, focusing on their activity against Mycobacterium tuberculosis. This illustrates the potential use of such compounds in developing antimicrobial agents (Biava et al., 2008).
  • Another study by Xin and Key (2007) explored the synthesis of new 5-Arylpyrazole derivatives, including 4-(2-Chlorophenyl)but-3-en-2-one, and evaluated their fungicidal activity against various fungi. This research suggests potential applications in agricultural and pharmaceutical industries (Xin & Key, 2007).

Molecular Docking and Binding Studies

  • Murugesan et al. (2021) conducted a study on 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, examining its molecular structure and conducting DFT calculations and molecular docking studies. This research is significant in understanding the molecular interactions and potential biological activity of such compounds (Murugesan et al., 2021).

Synthesis of Novel Compounds

  • Jiang et al. (2007) explored the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride in rat bile. This study contributes to the understanding of the metabolic pathways of related compounds, which is crucial for pharmaceutical applications (Jiang et al., 2007).

Potential Therapeutic Applications

  • Alagarsamy and Parthiban (2012) synthesized novel compounds including 3-(4-chlorophenyl)-2-(3-Substituted Propyl Thio) Quinazolin-4-(3H)-ones and tested their antihistaminic activity. This showcases the therapeutic potential of related compounds in treating allergic reactions (Alagarsamy & Parthiban, 2012).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that it may involve nucleophilic addition-elimination reactions . For instance, in the formation of oximes and hydrazones, the nitrogen acts as a nucleophile in competition with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that similar compounds, such as furoxan derivatives, have been synthesized as potential fungicides . These derivatives were prepared by dimerization of the corresponding nitrile oxide generated from N-hydroxyliminoyl chloride . This suggests that 3-(2-Chlorophenyl)-4-methylpiperazin-2-one may also affect similar biochemical pathways.

Pharmacokinetics

It is known that similar long-acting benzodiazepines are metabolized mainly via the cyp3a and cyp2c11 pathways . These pathways could potentially impact the bioavailability of this compound.

Result of Action

The cytotoxicity of these compounds was dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .

Action Environment

It is known that similar compounds, such as clomazone, are highly soluble in water and quite volatile, so they may be prone to drift . These properties could potentially influence the action of this compound.

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. It includes information about its toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

Biochemical Analysis

Biochemical Properties

3-(2-Chlorophenyl)-4-methylpiperazin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with voltage-gated sodium and calcium channels, as well as gamma-aminobutyric acid (GABA) receptors . These interactions suggest that this compound may influence neuronal activity and neurotransmission. Additionally, it has been observed to bind with high affinity to peripheral benzodiazepine receptors, which are involved in various cellular processes including cholesterol transport and steroid biosynthesis .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involving calcium and sodium ion channels . By modulating these channels, this compound can affect neuronal excitability and neurotransmitter release. Furthermore, it has been shown to impact gene expression related to stress responses and metabolic processes . In certain cell types, such as neuronal cells, this compound can alter cellular metabolism and energy production, potentially leading to changes in cell function and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to voltage-gated sodium and calcium channels, inhibiting their activity and thereby reducing neuronal excitability . Additionally, its interaction with GABA receptors enhances inhibitory neurotransmission, contributing to its potential anticonvulsant and anxiolytic effects . The compound also binds to peripheral benzodiazepine receptors on the mitochondrial outer membrane, influencing cholesterol transport and steroid biosynthesis . These binding interactions and subsequent biochemical changes highlight the multifaceted nature of this compound’s molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, potentially affecting cell viability and function . These temporal effects underscore the importance of considering the duration of exposure when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anticonvulsant and anxiolytic properties, likely due to its interactions with GABA receptors and ion channels . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These adverse effects highlight the importance of dosage considerations in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, enhancing their solubility and facilitating excretion. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and adrenal glands, where it can influence local cellular processes . Understanding the transport and distribution of this compound is crucial for elucidating its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is primarily associated with the mitochondrial outer membrane . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The presence of this compound in mitochondria suggests its involvement in mitochondrial functions such as energy production and apoptosis regulation . The subcellular localization of this compound is a key factor in its biochemical and pharmacological activities.

Properties

IUPAC Name

3-(2-chlorophenyl)-4-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-14-7-6-13-11(15)10(14)8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKGRAZSTPBGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.